Lithium permanganate

Übersicht

Beschreibung

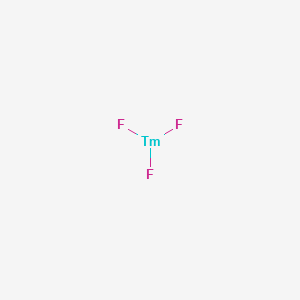

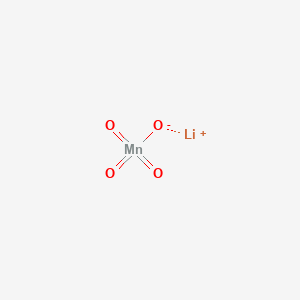

Lithium permanganate is an inorganic compound with the chemical formula LiMnO4 . It can be produced by the reaction of lithium sulfate and barium permanganate . The trihydrate LiMnO4·3H2O can be crystallized from the solution .

Synthesis Analysis

Lithium Manganate (LM) nanoparticles have been prepared via the sol-gel method through a stoichiometric quantity of Manganese acetate tetrahydrate, Lithium hydroxide monohydrate, and Citric acid anhydrous taken in 1:2:3 ratios . The calcination was done with the resulting powder samples at different temperatures of 600 °C and 700 °C .Molecular Structure Analysis

The crystal structure of lithium permanganate and its trihydrate has been studied . The bulk of the oxides can be described as an aperiodic crystal consisting of randomly stacked domains that correspond to three variants of monoclinic structure .Chemical Reactions Analysis

Lithium permanganate decomposes violently at 199 °C: 2 LiMnO4 → Li2O + 2MnO2 + ³/₂ O2 .Physical And Chemical Properties Analysis

Lithium permanganate has a high specific heat and electrochemical potential . It has the highest specific heat and electrochemical potential of any element on the period table and the lowest density of any elements that are solid at room temperature .Wissenschaftliche Forschungsanwendungen

Impact on Circadian Rhythms : Lithium impacts the amplitude and period of the molecular circadian clockwork. It has been used in treating Bipolar Disorder, associated with circadian rhythm disruptions. Research has shown that lithium lengthens the circadian period of behavioral rhythms and enhances the amplitude of molecular oscillations in various tissues, which may involve a GSK3-mediated signaling pathway (Li et al., 2012).

Application in Lithium Batteries : Lithium permanganate's reaction in water leads to the formation of lithium manganese dioxides, which are promising cathode materials for lithium secondary batteries. These dioxides exhibit good capacity for lithium through an intercalation mechanism, which is crucial for high-performance batteries (Chen & Whittingham, 1997).

Effects on Neurotransmitters and Mood Disorders : Lithium is known to regulate neurotransmitters and has neuroprotective effects, making it a critical component in the treatment of bipolar disorder and other mood affect disorders. It influences various molecular targets and pathways, including GSK3β, which regulates circadian rhythm (Yin et al., 2006).

Neuroprotective vs. Neurotoxic Effects : Long-term lithium therapy's impact on the central nervous system shows conflicting evidence of both neuroprotective and neurotoxic effects. This highlights the complexity and potential risks associated with lithium therapy, especially in bipolar disorder treatment (Fountoulakis et al., 2008).

Role in Alzheimer's Disease : Lithium has shown potential in modifying Alzheimer's disease-related biomarkers, particularly in patients with mild cognitive impairment. It may attenuate cognitive and functional decline, indicating its disease-modifying properties in the Alzheimer's disease continuum (Forlenza et al., 2019).

Impact on Aging and Genomic Expression : Lithium has been found to increase survival during normal aging in Caenorhabditis elegans by altering gene expression related to nucleosome-associated functions. This suggests lithium's potential role in modulating histone methylation and chromatin structure (McColl et al., 2008).

Toxicity Profile : A systematic review and meta-analysis have identified lithium's association with increased risk of reduced urinary concentrating ability, hypothyroidism, hyperparathyroidism, and weight gain. However, the risk of end-stage renal failure remains low, indicating a need for careful monitoring during lithium therapy (McKnight et al., 2012).

Pharmacogenetics of Lithium Treatment : The International Consortium on Lithium Genetics (ConLiGen) initiative aims to study the genetic basis of response to lithium treatment in bipolar disorder. This large-scale collaborative effort seeks to elucidate the genetic underpinnings of lithium response, providing insights into its therapeutic mechanisms (Schulze et al., 2010).

Mechanism in Alzheimer’s Disease and Neurodegeneration : Lithium reduces tau phosphorylation through inhibition of glycogen synthase kinase-3, suggesting a potential intervention strategy for Alzheimer’s disease (Hong et al., 1997).

Safety And Hazards

Lithium-ion cells and batteries pose safety risks along with their favorable characteristics such as high energy and power densities . The numerous differences in chemistries and form-factors along with poor manufacturing quality in some cases, can lead to unpredictable field failures with this battery chemistry .

Zukünftige Richtungen

The main drivers for developing Li-ion batteries for efficient energy applications include energy density, cost, calendar life, and safety . The high energy/capacity anodes and cathodes needed for these applications are hindered by challenges like aging and degradation, improved safety, material costs, and recyclability .

Eigenschaften

IUPAC Name |

lithium;permanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Mn.4O/q+1;;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAIUDFKHZGSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-][Mn](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635766 | |

| Record name | Lithium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium permanganate | |

CAS RN |

13453-79-7 | |

| Record name | Lithium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)

![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)